![molecular formula C15H21N3OS B6779338 N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide](/img/structure/B6779338.png)
N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide
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Overview
Description
N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylcyclobutyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide typically involves multiple steps:
Formation of the Cyclopropylcyclobutyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylcyclobutyl moiety.
Attachment of the Pyrazine Ring: The cyclopropylcyclobutyl intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction.
Introduction of the Ethylsulfanyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide is studied for its unique structural properties and reactivity, making it a valuable compound for developing new synthetic methodologies and materials.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The cyclopropylcyclobutyl group may enhance binding affinity, while the pyrazine ring can participate in various interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
- N-[(1-cyclopropylcyclobutyl)methyl]-3-methyltriazole-4-carboxamide
Uniqueness
N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide stands out due to its ethylsulfanyl group, which imparts unique chemical properties and potential biological activities. This differentiates it from similar compounds that may lack this functional group or possess different substituents, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
N-[(1-cyclopropylcyclobutyl)methyl]-3-ethylsulfanylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-20-14-12(16-8-9-17-14)13(19)18-10-15(6-3-7-15)11-4-5-11/h8-9,11H,2-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPIVLFWNNYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN=C1C(=O)NCC2(CCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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